molecular formula C22H28N4O3 B5093213 Ethyl 3-({[2-(4-phenylpiperazin-1-YL)ethyl]carbamoyl}amino)benzoate

Ethyl 3-({[2-(4-phenylpiperazin-1-YL)ethyl]carbamoyl}amino)benzoate

Cat. No.: B5093213
M. Wt: 396.5 g/mol
InChI Key: VHOJYLACDCRQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate is a complex organic compound that features a piperazine ring, a phenyl group, and a benzoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylpiperazine with ethyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and amide functionalities, along with the piperazine ring, make it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-[2-(4-phenylpiperazin-1-yl)ethylcarbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-2-29-21(27)18-7-6-8-19(17-18)24-22(28)23-11-12-25-13-15-26(16-14-25)20-9-4-3-5-10-20/h3-10,17H,2,11-16H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOJYLACDCRQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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